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molecular formula C10H13NO3 B175354 Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 16108-48-8

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B175354
M. Wt: 195.21 g/mol
InChI Key: GZBUMXFWJBMWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

A solution of (Z)-4-aminopent-3-en-2-one (20.0 g, 0.2 mol) in dry THF (20 mL) is added to a solution of ethyl cyanoacetate (22.6 g, 0.2 mol) and TEA (20.2 g, 0.2 mol) in dry THF (200 mL). The reaction mixture is heated at reflux for 56 hours and then concentrated. The residue is kept standing at RT for 5 hours and the precipitate is filtered and washed with EtOAc to afford the title compound (7.3 g, 19.9% yield). MS (m/z): 196.0 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
19.9%

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:7])=[CH:3]\[C:4](=O)[CH3:5].[C:8]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])#N.C1C[O:19]CC1>>[CH3:5][C:4]1[CH:3]=[C:2]([CH3:7])[NH:1][C:8](=[O:19])[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N\C(=C/C(C)=O)\C
Name
Quantity
22.6 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
TEA
Quantity
20.2 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 56 hours
Duration
56 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with EtOAc

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(NC(=C1)C)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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